![molecular formula C15H13N3OS B11716884 N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)
N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole is a complex organic compound that features a thiazole ring, a furan ring, and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole typically involves the condensation of furan-2-carbaldehyde with 4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone linkage can be targeted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized by spectroscopic methods such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with various biological targets suggests that it could be developed into a new class of pharmaceuticals for treating infections and cancer.
Industry
In the industrial sector, (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole is used in the development of advanced materials. Its incorporation into polymers and composites can enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biological pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-phenyl-2,3-dihydro-1,3-thiazole
- (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazole
Uniqueness
Compared to similar compounds, (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the hydrazone linkage enhances its ability to participate in diverse chemical reactions and interact with various biological targets.
This detailed article provides a comprehensive overview of (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H13N3OS |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-[(Z)-furan-2-ylmethylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3OS/c1-11-4-6-12(7-5-11)14-10-20-15(17-14)18-16-9-13-3-2-8-19-13/h2-10H,1H3,(H,17,18)/b16-9- |
Clé InChI |
FTSQGEWZFGNMEQ-SXGWCWSVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CO3 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


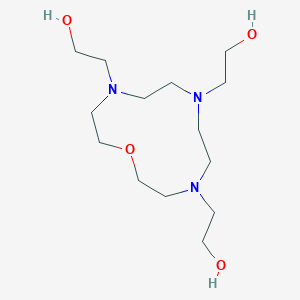
![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)

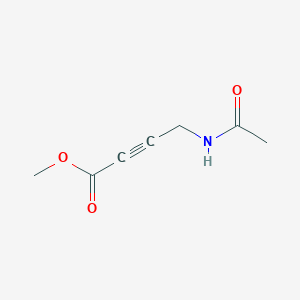
![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11716833.png)

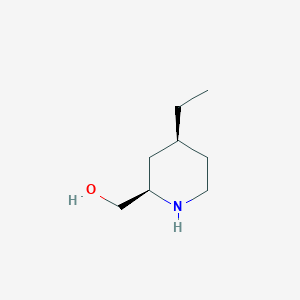
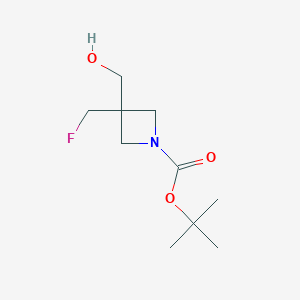
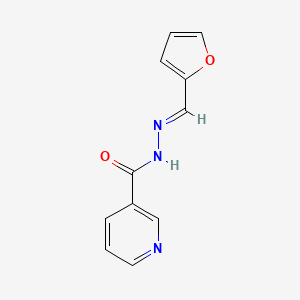

![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)


